

## **ONO-3805: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ONO-3805  |           |
| Cat. No.:            | B15577819 | Get Quote |

For Research Use Only. Not for human or veterinary use.

## Introduction

**ONO-3805** is a non-steroidal inhibitor of  $5\alpha$ -reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen,  $5\alpha$ -dihydrotestosterone (DHT).[1][2][3] This document provides a comprehensive technical overview of **ONO-3805**, consolidating available data on its mechanism of action, biochemical properties, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

**Chemical Properties** 

| Property          | Value                                                                                              |
|-------------------|----------------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid |
| Molecular Formula | C31H37NO5                                                                                          |
| Molecular Weight  | 503.6 g/mol                                                                                        |
| CAS Number        | 119347-91-0                                                                                        |
| Appearance        | Solid powder                                                                                       |
| Solubility        | Soluble in DMSO                                                                                    |



## **Mechanism of Action**

**ONO-3805** exerts its pharmacological effect by inhibiting the activity of  $5\alpha$ -reductase. This enzyme exists in multiple isoforms, with  $5\alpha$ -reductase type 1 (SRD5A1) and type 2 (SRD5A2) being the most well-characterized. These isoforms are differentially expressed in various tissues, including the prostate, skin, and liver. By blocking the conversion of testosterone to DHT, **ONO-3805** has the potential to be beneficial in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).[1][2][3]

Available in vitro evidence suggests that **ONO-3805** is a selective inhibitor of  $5\alpha$ -reductase type 1 (SRD5A1).[4][5] Furthermore, studies on rat anterior pituitary gland homogenates have demonstrated that **ONO-3805** exhibits a non-competitive pattern of inhibition with respect to testosterone.

## **Biochemical Data**

The following table summarizes the available quantitative data for **ONO-3805**. It is important to note that the available data is limited, and further studies are required to fully characterize its inhibitory profile against all human  $5\alpha$ -reductase isozymes.

| Parameter           | Value                                             | Species/Enzyme<br>Source               | Notes                                                              |
|---------------------|---------------------------------------------------|----------------------------------------|--------------------------------------------------------------------|
| Ki                  | 3.9 x 10 <sup>-11</sup> M                         | Rat anterior pituitary<br>5α-reductase | Non-competitive inhibition.                                        |
| Km for Testosterone | 5-6 x 10 <sup>-7</sup> M                          | Rat anterior pituitary<br>5α-reductase |                                                                    |
| Inhibition %        | >90% at ≥ 10 <sup>-7</sup> M                      | Rat anterior pituitary<br>5α-reductase |                                                                    |
| Isozyme Selectivity | Selective for 5α-<br>reductase type 1<br>(SRD5A1) | In vitro                               | No specific IC50 values for human isozymes are publicly available. |

# **Signaling Pathway**



The following diagram illustrates the role of  $5\alpha$ -reductase in androgen signaling and the point of intervention for **ONO-3805**.



Click to download full resolution via product page

Figure 1. Mechanism of action of **ONO-3805** in the androgen signaling pathway.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis and in vivo evaluation of **ONO-3805** are not extensively available in the public domain. However, based on published research, the following methodologies have been utilized for its in vitro characterization.

# 5α-Reductase Inhibition Assay (Based on Nagamoto et al., 1994)



This protocol describes the determination of  $5\alpha$ -reductase activity and its inhibition by **ONO-3805** in rat anterior pituitary homogenates.

### 1. Enzyme Preparation:

- Anterior pituitary glands from male Wistar rats are homogenized in a suitable buffer (e.g., phosphate buffer).
- The homogenate is then used as the source of  $5\alpha$ -reductase.

### 2. Incubation:

- The reaction mixture contains the pituitary homogenate, a buffered solution, and [14C]labeled testosterone as the substrate.
- ONO-3805, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
- The reaction is initiated and incubated at 37°C for a defined period.
- 3. Product Extraction and Analysis:
- The reaction is stopped, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).
- The extracted steroids are separated using thin-layer chromatography (TLC).
- The radioactive spots corresponding to testosterone, DHT, and other metabolites are quantified using a radioisotope scanner.

### 4. Data Analysis:

- The percentage of inhibition is calculated by comparing the formation of DHT in the presence and absence of ONO-3805.
- The inhibition constant (Ki) can be determined using Lineweaver-Burk plots.





Click to download full resolution via product page

Figure 2. Experimental workflow for the  $5\alpha$ -reductase inhibition assay.

# Cell-Based Assay for Gonadotropin Secretion (Based on Nagamoto et al., 1994)

This in vitro protocol assesses the effect of **ONO-3805** on androgen-mediated feedback on gonadotropin secretion in cultured rat pituitary cells.

#### 1. Cell Culture:

• Dispersed anterior pituitary cells from male Wistar rats are cultured for 48 hours.

#### 2. Treatment:

- The cultured cells are incubated with androgens (testosterone or DHT) in the presence or absence of ONO-3805 for 72 hours.
- 3. Stimulation and Sample Collection:
- The culture medium is collected to measure basal gonadotropin secretion.
- The cells are then stimulated with luteinizing hormone-releasing hormone (LH-RH) for 6
  hours in the continued presence of the respective treatments.
- The medium is collected to measure LH-RH-induced gonadotropin secretion.

### 4. Analysis:

• The concentrations of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the collected media are determined by radioimmunoassay (RIA).



## In Vivo Studies

As of the current literature review, there is a lack of publicly available data on the in vivo efficacy and pharmacokinetics of **ONO-3805** in animal models of benign prostatic hyperplasia or other androgen-dependent conditions.

## Conclusion

**ONO-3805** is a potent, non-steroidal, and selective inhibitor of  $5\alpha$ -reductase type 1, as demonstrated in in vitro studies. Its ability to block the conversion of testosterone to DHT suggests its potential as a therapeutic agent for androgen-dependent disorders. However, the publicly available data on **ONO-3805** is limited. Further research is warranted to fully elucidate its inhibitory profile against all human  $5\alpha$ -reductase isozymes, its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its safety profile. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 2. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on 5alpha-reductase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONO-3805: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15577819#ono-3805-as-a-5-alpha-reductase-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com